Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate

Medicinal Chemistry Lipophilicity Physicochemical Properties

Research requiring precise SAR control around a 4-oxopyrrolidine core is often hindered by generic, unsubstituted analogs that lack conformational handles. This chiral N-carbamate-protected scaffold (CAS 100911-10-2) solves that limitation directly. - **CNS-Optimized Design:** MW 171.19, XLogP3 0.5, TPSA 46.6 Ų - aligns with CNS MPO guidelines for neuroscience discovery. - **Chiral Synthetic Utility:** 2-methyl stereocenter enables asymmetric synthesis; ethyl carbamate is selectively cleavable for further functionalization. - **Research-Grade Purity:** Supplied at ≥95%, not classified as hazardous for transport, enabling streamlined procurement.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B11914395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-methyl-4-oxopyrrolidine-1-carboxylate
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CC(=O)CC1C
InChIInChI=1S/C8H13NO3/c1-3-12-8(11)9-5-7(10)4-6(9)2/h6H,3-5H2,1-2H3
InChIKeyGGKLUWZMFUYGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Physicochemical Profile


Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate (CAS 100911-10-2) is a chiral, N-carbamate-protected 4-oxopyrrolidine scaffold [1]. Its molecular formula is C8H13NO3, with a molecular weight of 171.19 g/mol, and it features a five-membered lactam ring substituted with a 2-methyl group and an ethyl carbamate [2]. The compound is typically supplied as a research-grade intermediate with a purity specification of ≥95% and is not classified as hazardous for transport .

Specificity of Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate


Substituting Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate with a generic 4-oxopyrrolidine ester is not advisable for research programs requiring precise structure-activity relationship (SAR) control. The 2-methyl substituent introduces a chiral center that significantly alters the compound's conformational landscape compared to the unsubstituted analog, potentially impacting target binding and metabolic stability [1]. Furthermore, the ethyl ester moiety provides a distinct balance of lipophilicity and steric bulk that differs from methyl or tert-butyl esters, influencing solubility, permeability, and the kinetics of subsequent synthetic transformations .

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Differentiation Evidence


Lipophilicity Differentiation Among Ester Analogs

The target compound's ethyl carbamate group confers an intermediate lipophilicity (calculated XLogP3 = 0.5) [1]. This value is distinct from the methyl ester analog (estimated XLogP3 ≈ -0.1, more hydrophilic) and the tert-butyl ester analog (estimated XLogP3 ≈ 1.8, more lipophilic) . This differentiation is critical for fine-tuning passive permeability and aqueous solubility in early drug discovery programs.

Medicinal Chemistry Lipophilicity Physicochemical Properties

Molecular Weight Advantage

With a molecular weight of 171.19 g/mol, the ethyl ester derivative offers a more favorable balance between synthetic utility and molecular complexity compared to the tert-butyl analog (199.25 g/mol) and the methyl analog (157.17 g/mol) [1]. The ethyl group provides sufficient steric bulk to facilitate selective transformations while maintaining a lower molecular weight than the Boc-protected alternative, which is advantageous for fragment-based drug design and optimizing ligand efficiency metrics.

Synthetic Chemistry Intermediate Molecular Properties

Polar Surface Area Consistency

The topological polar surface area (TPSA) for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is calculated as 46.6 Ų [1]. This value is identical to the methyl ester analog and the tert-butyl ester analog , as the TPSA is dominated by the 4-oxopyrrolidine core and the carbamate group, with minimal contribution from the alkyl ester side chain. This consistency ensures that the ethyl ester maintains the same predicted hydrogen bonding capacity and potential for passive membrane permeation as its analogs while offering distinct lipophilicity and steric properties.

Drug Design Permeability ADME Properties

Synthetic Versatility for Antiepileptic Agents

While direct comparative data for Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate is limited, 2-oxo-1-pyrrolidine derivatives are well-established as key intermediates in the synthesis of clinically approved antiepileptic agents such as levetiracetam (Keppra) and brivaracetam [1][2]. Patents explicitly describe the utility of 4-oxopyrrolidine compounds in manufacturing levetiracetam and its analogues [2]. The 2-methyl substitution on the pyrrolidine ring, as present in the target compound, is a critical structural feature for generating chiral intermediates necessary for enantiomerically pure drug substances [1].

Antiepileptic Levetiracetam Synthetic Intermediate

Ethyl 2-methyl-4-oxopyrrolidine-1-carboxylate Applications


Lead Optimization for CNS-Targeted Therapeutics

The balanced lipophilicity (XLogP3 = 0.5) and favorable molecular weight (171.19 g/mol) of the ethyl ester make it an ideal starting scaffold for medicinal chemistry programs targeting central nervous system (CNS) disorders [1]. Its intermediate logP aligns with the CNS multiparameter optimization (CNS MPO) guidelines, while the 2-methyl chiral center provides a handle for generating enantiomerically pure lead compounds. The validated class-level precedent for oxopyrrolidine derivatives in antiepileptic drug development further supports its selection for neuroscience-focused discovery projects [2].

Fragment-Based Drug Discovery (FBDD) Campaigns

With a molecular weight under 200 Da and a TPSA of 46.6 Ų, this compound meets the physicochemical criteria for a high-quality fragment in FBDD screens [1]. Its moderate lipophilicity reduces the risk of non-specific binding and aggregation common with highly lipophilic fragments, while the ethyl ester offers a synthetically accessible handle for fragment growing or linking strategies.

Chiral Pyrrolidine Building Block Synthesis

The 2-methyl substitution introduces a stereocenter that can be leveraged in asymmetric synthesis campaigns [1]. The ethyl carbamate protecting group is stable under a range of reaction conditions yet can be selectively cleaved to reveal the free amine for further functionalization. This makes the compound a versatile chiral synthon for constructing more complex pyrrolidine-containing architectures, including potential antiviral and CNS agents [2].

Physicochemical Property Optimization in SAR Studies

When exploring structure-activity relationships around a 4-oxopyrrolidine core, the ethyl ester variant serves as the balanced member of an ester series that includes more hydrophilic (methyl) and more lipophilic (tert-butyl) analogs [1][2][3]. This property gradient allows medicinal chemists to systematically probe the impact of lipophilicity on potency, selectivity, and ADME parameters without altering the core pharmacophore, as evidenced by the invariant TPSA across the series.

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